(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C19H13ClN4O and its molecular weight is 348.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymeric Materials and High-Performance Resins
Researchers have investigated the use of pyrazole derivatives, similar to the compound , in the synthesis of aromatic polyamides and polyimides. These polymers, characterized by pendent pyrazole rings with amino and cyano groups, exhibit high thermal stability and solubility in various organic solvents, making them suitable for high-performance materials. For instance, a study demonstrated the preparation of polyamides and polyimides from a related monomer, showing no thermal transitions up to 440 °C, indicating their potential in heat-resistant applications (S. Kim et al., 2016).
Advanced Organic Synthesis
The reactivity of compounds containing cyano and chlorophenyl groups has been extensively studied for synthesizing novel organic molecules. For example, the transformation of similar compounds into stabilized ylides and their subsequent reactions enable the synthesis of phosphonium salts with potential applications in organic synthesis and materials science (V. Brovarets et al., 2004).
Structural and Spectral Analysis
The crystal structure and spectral properties of compounds related to "(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide" have been subjects of research, contributing to our understanding of molecular interactions and stability. Studies involving X-ray diffraction, IR, NMR, and UV-Vis spectroscopy provide insights into the electronic structure, bonding, and reactivity of such molecules. A specific study focused on the synthesis, characterization, and structural analysis of a closely related compound, highlighting its potential in materials science and organic chemistry (S. Demir et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that the compound is often associated with the modulation of systemic inflammation .
Mode of Action
EN300-18152482 modulates systemic inflammation through its initial interaction with innate immune receptors, including TLR2 . This interaction leads to downstream changes in circulating immune-cell phenotypes .
Biochemical Pathways
The compound’s interaction with TLR2 triggers a cascade of events affecting multiple biochemical pathways. The data suggest that preclinical effects in Th17 models translate into signs of clinical benefit in psoriasis, and that preclinical effects in Th2 models translate into signs of clinical benefit in atopic dermatitis . This supports further clinical development of EN300-18152482 in these indications .
Result of Action
The molecular and cellular effects of EN300-18152482’s action are primarily seen as a reduction in systemic inflammation . This is evidenced by clinical benefits observed in conditions like psoriasis and atopic dermatitis .
Properties
IUPAC Name |
(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-16-8-6-13(7-9-16)18-15(10-14(11-21)19(22)25)12-24(23-18)17-4-2-1-3-5-17/h1-10,12H,(H2,22,25)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYPHLDXNIKRM-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.